
4-(2,4-Dimethoxyphenyl)sulfinylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity : Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, related to 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine, have shown potential as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines and can inhibit vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer growth and metastasis (Ghorab et al., 2016).
Enzyme Inhibition for Drug Design : Sulfonamide and pyrazoline pharmacophores, which are structurally similar to this compound, have been studied for their inhibitory effects on acetylcholinesterase and human carbonic anhydrase enzymes. These enzymes are targets for treating various diseases, making these compounds valuable in drug design (Yamali et al., 2020).
Chemiluminescence Studies : Compounds containing sulfinyl groups, similar to this compound, have been synthesized for studying chemiluminescence. These studies are essential for developing new materials and sensors (Watanabe et al., 2010).
Functionalization in Material Science : Research involving the functionalization of materials like graphene oxide with amino and sulfydryl groups, structurally related to this compound, has shown improved sorption efficiencies for dyes and heavy metals. This is significant in environmental applications and pollution control (Chen et al., 2016).
Gastric Antisecretory Activity : Some derivatives of this compound have been studied for their gastric antisecretory activity, suggesting potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).
Antimicrobial Activity : Compounds with a 2,4-dimethoxyphenyl structure, similar to this compound, have been synthesized and evaluated for their antimicrobial properties, showing potential activity against various microbial strains (Mohana, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial rna polymerase (rnap) . These compounds display potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its target, bacterial rnap, and inhibit its function . This inhibition could potentially disrupt the transcription process, thereby inhibiting bacterial growth .
Biochemical Pathways
Given its potential role as an inhibitor of bacterial rnap, it may affect the transcription pathway in bacteria . This could lead to downstream effects such as the disruption of protein synthesis and bacterial growth.
Result of Action
If it acts similarly to structurally related compounds, it may result in the inhibition of bacterial growth by disrupting the transcription process .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the sulfinyl and morpholine functional groups present in the compound .
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)sulfinylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-15-10-3-4-12(11(9-10)16-2)18(14)13-5-7-17-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUAWNCWHUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



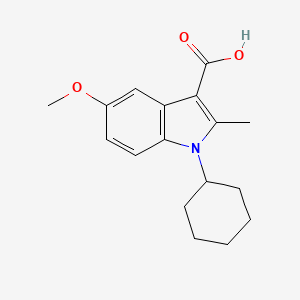

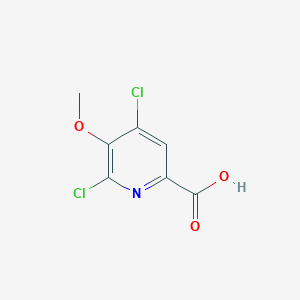
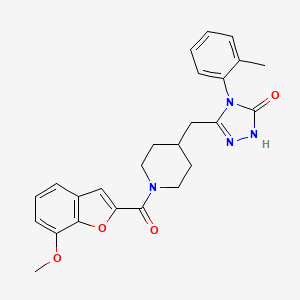
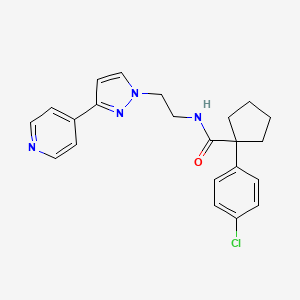
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)
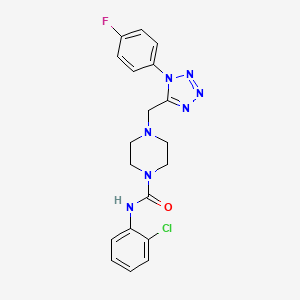
![4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2379104.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)
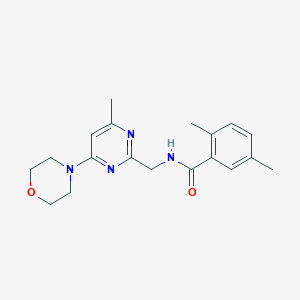
![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)